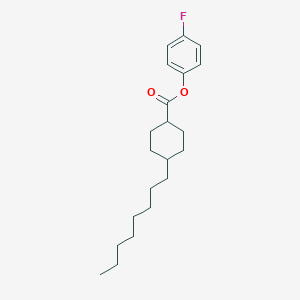
5-Amino-2-propylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-propylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a pentanoic acid chain, with a propyl group (-C3H7) attached to the second carbon as well
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-propylpentanoic acid can be achieved through several methods. One common approach involves the bromination of a carboxylic acid followed by substitution with ammonia.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-propylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may yield alcohol derivatives.
Scientific Research Applications
5-Amino-2-propylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-propylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The carboxylic acid group can also interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2-propylpentanoic acid include other amino acids and their derivatives, such as valproic acid and its analogs .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of an amino group and a propyl group attached to the pentanoic acid chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
81305-58-0 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-amino-2-propylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-4-7(8(10)11)5-3-6-9/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
RNQFIALWYREPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
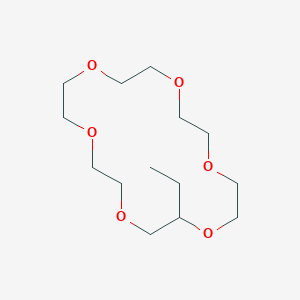
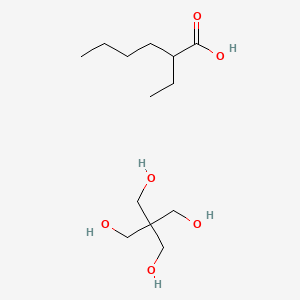
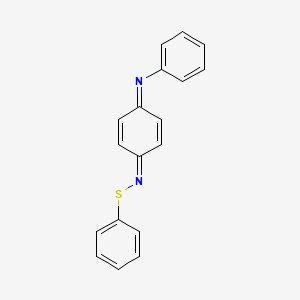
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)



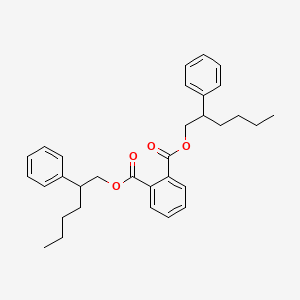
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
